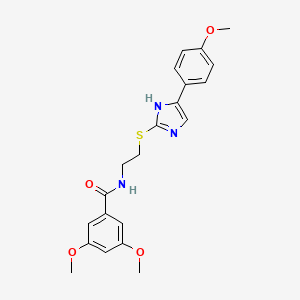

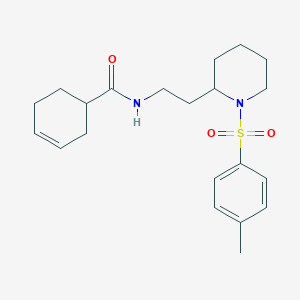

N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .科学的研究の応用

Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions

This review covers the advances in recyclable protocols for C–N bond forming reactions using a variety of amines, including imidazoles and piperidines, as coupling partners with aryl halides and arylboronic acids employing copper-mediated systems. The focus is on the recyclable versions of these catalysts, highlighting their potential for commercial exploitation. The effects of various factors on the reactivity and the recycle studies of the heterogeneous catalysts are discussed, providing valuable information for new researchers in the field (M. Kantam, C. V. Reddy, P. Srinivas, S. Bhargava, S. Bhargava, 2013).

Food-borne amines and amides as potential precursors of endogenous carcinogens

This paper reviews the occurrence, biotransformation, and epidemiological significance of N-nitroso compounds, highlighting the role of naturally occurring amines and amides, including piperidine, as precursors of carcinogenic N-nitroso compounds in vivo. The study emphasizes the implications of these compounds in the incidence of human cancer, providing insights into the pathways through which dietary intake of specific amines and amides may lead to the formation of endogenous carcinogens (J. K. Lin, 1986).

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors

This review focuses on novel methods for the synthesis of omeprazole and the pharmaceutical impurities of proton pump inhibitors. It provides insights into various pharmaceutical impurities of the anti-ulcer drug omeprazole, highlighting the chemical processes involved in its synthesis and the formation of specific impurities. The review aims to guide researchers in the development of proton pump inhibitors and the management of their impurities (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).

Application of N-halo reagents in organic synthesis

This review summarizes the application of N-halo reagents, including N-halo amines, in various organic transformations. It discusses the use of these reagents in oxidation reactions, protection and deprotection of functional groups, and other key organic reactions. The review aims to encourage further research in the synthesis of new N-halo reagents and their applications in organic synthesis (E. Kolvari, A. Ghorbani‐Choghamarani, P. Salehi, F. Shirini, M. Zolfigol, 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S/c1-13(2)10-4-7-15(8-5-10)18(16,17)11-12-6-9-14(11)3/h6,9-10H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYAPBBOOFESRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)N2CCC(CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one](/img/structure/B2814460.png)

![2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2814466.png)

![N-[2-[(3-Methoxyphenyl)methoxy]ethyl]prop-2-enamide](/img/structure/B2814472.png)